molecular formula C14H8BrNO3 B8340714 2-(4-Bromophenyl)benzo[d]oxazole-4-carboxylic acid

2-(4-Bromophenyl)benzo[d]oxazole-4-carboxylic acid

Cat. No.: B8340714
M. Wt: 318.12 g/mol
InChI Key: AJYCALGRSLOOFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromophenyl)benzo[d]oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H8BrNO3 and its molecular weight is 318.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H8BrNO3

Molecular Weight

318.12 g/mol

IUPAC Name

2-(4-bromophenyl)-1,3-benzoxazole-4-carboxylic acid

InChI

InChI=1S/C14H8BrNO3/c15-9-6-4-8(5-7-9)13-16-12-10(14(17)18)2-1-3-11(12)19-13/h1-7H,(H,17,18)

InChI Key

AJYCALGRSLOOFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C3=CC=C(C=C3)Br)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 3-hydroxyanthranilic acid (0.153 g, 1.0 mmol) in toluene (10 mL) was added 4-bromobenzoyl chloride (0.603 g, 3.0 mmol) followed by pyridine (0.275 g, 3.5 mmol) at room temperature. The resulting mixture was stirred at room temperature for 30 minutes then heated to 80° C. for 1 hr. After this time the reaction was cooled and poured into a mixture of ethyl acetate (50 mL) and 5% aqueous hydrochloric acid (20 mL). Subsequent separation of the layers, drying the organic over anhydrous magnesium sulfate and filtration afforded a solution. After removal of the solvent, the residue was dissolved in toluene (20 mL) and the solution treated with 4-methylbenzenesulfonic acid (0.4 g, 2.1 mmol). The reaction mixture was then heated to reflux overnight. After this time the reaction was cooled and poured into water (100 mL), the organic layer was separated, washed with water (100 mL), dried over anhydrous magnesium sulfate, filtered and concentrated to a solid. Re-crystallization of this solid from acetate gave 2-(4-bromophenyl)benzo[d]oxazole-4-carboxylic acid as a white solid (0.075 g, yield 24%). LC-MS (ESI) m/z 320 [M+1]+.
Quantity
0.153 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.603 g
Type
reactant
Reaction Step Two
Quantity
0.275 g
Type
reactant
Reaction Step Three
Quantity
0.4 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Six

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